Pitavastatin Calcium is a synthetic lipid-lowering agent belonging to the statin drug class. [, ] It acts as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , , , , , , , ] This inhibition effectively reduces cholesterol levels in the blood, making it valuable for treating hyperlipidemia and hypercholesterolemia. [, ]
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, which belongs to the statin class of medications. Statins are primarily utilized to lower cholesterol levels and mitigate the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is particularly noted for its potential in improving lipid profiles and its application in various therapeutic contexts related to cardiovascular health .
Defluoro Pitavastatin Calcium Salt is classified as a pharmaceutical compound, specifically a calcium salt of Pitavastatin. The compound's chemical structure allows it to function effectively as a lipid-lowering agent. It is often synthesized for research and pharmaceutical development purposes, particularly in the context of drug formulation and quality control .
The synthesis of Defluoro Pitavastatin Calcium Salt involves several key steps:
Industrial production often employs large-scale synthesis techniques, optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Techniques like crystallization and chromatography are commonly used for purification .
Defluoro Pitavastatin Calcium Salt has a complex molecular structure characterized by its specific arrangement of atoms, which includes a quinoline ring system along with hydroxyl groups that contribute to its biological activity. The compound's molecular formula is represented as with a molecular weight of approximately 445.63 g/mol .
Defluoro Pitavastatin Calcium Salt can undergo several types of chemical reactions:
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution .
These reactions can yield various derivatives that may exhibit distinct pharmacological effects or improved therapeutic profiles compared to the parent compound.
Defluoro Pitavastatin Calcium Salt operates primarily by inhibiting hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in cholesterol biosynthesis; thus, its inhibition leads to reduced cholesterol levels in the liver. Consequently, this reduction decreases low-density lipoprotein cholesterol levels in the bloodstream, contributing to cardiovascular health benefits .
Defluoro Pitavastatin Calcium Salt typically appears as a white to off-white powder. It is soluble in organic solvents but has limited solubility in water, which can influence its formulation in pharmaceutical applications.
The compound exhibits stability under controlled conditions but may be sensitive to moisture and light. Its melting point and specific optical rotation can be determined through standardized testing methods, providing essential data for quality control .
Defluoro Pitavastatin Calcium Salt serves multiple scientific applications:
Defluoro Pitavastatin Calcium Salt is identified through multiple nomenclature systems, reflecting its complex chemical structure and pharmaceutical significance. The primary IUPAC name designates it as Hemicalcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate, emphasizing its stereochemistry and calcium salt formation [1]. Pharmacopeial standards and regulatory documents frequently refer to it as Pitavastatin Desfluoro Impurity (Calcium Salt), highlighting its status as a process-related impurity during Pitavastatin manufacturing [1].
The compound accumulates numerous synonyms across chemical databases and commercial catalogs, including Valine Impurity 4, Pitavastatin Impurity 54, and Pitavastatin Calcium Desfluoro Impurity [2] [5]. These designations arise from its role as a reference standard in quality control for ANDA (Abbreviated New Drug Application) submissions, where precise identification of synthetic impurities is critical [1]. The term "Desfluoro" explicitly denotes the absence of the fluorine atom present in the parent drug Pitavastatin, a key structural distinction with analytical implications.
Table 1: Synonym Compendium for Defluoro Pitavastatin Calcium Salt
Nomenclature Category | Examples |
---|---|
IUPAC-Based Names | Hemicalcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
Pharmacopeial/Regulatory | Pitavastatin Desfluoro Impurity (Calcium Salt); Pitavastatin Impurity 54 |
Common Synonyms | Desfluoro Pitavastatin; Defluoro Pitavastatin Calcium; Valine Impurity 4 |
CAS-Associated Names | (3R,5S,6E)-7-[2-Cyclopropyl-4-phenyl-quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt |
The molecular formula of Defluoro Pitavastatin Calcium Salt is represented variably in scientific literature due to differing conventions for calcium salt notation. The predominant representation is 2(C₂₅H₂₄NO₄)·Ca, indicating a dimeric structure where two pitavastatin desfluoro anions complex with one calcium cation [5]. This yields a molecular weight of 844.99 g/mol (calculated: 2 × 402.47 + 40.08). Alternative notations include C₅₀H₄₈CaN₂O₈ (emphasizing the complete molecular ensemble) with a molecular weight of 845.02 g/mol [3], or C₂₅H₂₄NO₄·½Ca (hemicalcium salt) with a molecular weight of 402.5 g/mol for the organic component plus 20.04 g/mol for the half-calcium ion [1].
The free acid precursor, Desfluoro Pitavastatin, has the molecular formula C₂₅H₂₅NO₄ and a molecular weight of 403.47 g/mol [2] [7]. This discrepancy between salt and free acid molecular weights is essential for stoichiometric calculations during synthesis or analytical standard preparation.
Table 2: Molecular Parameters of Defluoro Pitavastatin and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Defluoro Pitavastatin (Free Acid) | C₂₅H₂₅NO₄ | 403.47 |
Defluoro Pitavastatin Calcium Salt (Dimeric) | 2(C₂₅H₂₄NO₄)·Ca | 844.99 |
Defluoro Pitavastatin Calcium Salt (Monomeric) | C₂₅H₂₄NO₄·½Ca | 422.54 (organic + ½Ca) |
Pitavastatin Calcium Salt | 2(C₂₅H₂₃FNO₄)·Ca | 880.92 |
Defluoro Pitavastatin Calcium Salt has a specific CAS Registry Number 1258947-30-6, which universally identifies its hemicalcium salt form in chemical databases and regulatory documents [1] [3] [5]. Its free acid counterpart, Desfluoro Pitavastatin, is registered under CAS 847849-67-6 [2] [7]. This dual CAS system is crucial for precise material tracking across synthesis, purification, and quality control workflows.
The systematic IUPAC name, Hemicalcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate, encodes critical structural features:
Though crystallographic data (e.g., X-ray diffraction) for Defluoro Pitavastatin Calcium Salt is not explicitly detailed in the available sources, its structural characterization relies heavily on spectroscopic techniques compliant with regulatory guidelines. Suppliers provide comprehensive analytical documentation including:
The compound’s SMILES notation ([O-]C(C[C@H](O)C[C@H](O)/C=C/C1=C(C2=CC=CC=C2)C3=CC=CC=C3N=C1C4CC4)=O.[1/2Ca+2]
) and InChI key (InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30.../q;;+2/p-2
) provide machine-readable descriptors of its structure, stereochemistry, and ionic bonding [1] [3]. These facilitate digital cataloging and computational modeling.
Table 3: Key Spectroscopic Descriptors of Defluoro Pitavastatin Calcium Salt
Technique | Key Features |
---|---|
SMILES | [O-]C(CC@HCC@H/C=C/C1=C(C2=CC=CC=C2)C3=CC=CC=C3N=C1C4CC4)=O.[1/2Ca+2] |
InChI | InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30.../q;;+2/p-2 |
MS (HR) | 844.3 [M]⁺ (C₅₀H₄₈CaN₂O₈) |
IR (Predicted) | ν(OH): 3200–3500 cm⁻¹; ν(C=O): ≈1640 cm⁻¹; ν(COO⁻): ≈1550 cm⁻¹, ≈1400 cm⁻¹ |
Defluoro Pitavastatin Calcium Salt differs from its parent drug, Pitavastatin Calcium Salt (CAS 147526-32-7), in three critical aspects:
These structural differences enable chromatographic separation (e.g., HPLC or UPLC) during impurity profiling, leveraging distinct retention times. The desfluoro impurity typically elutes earlier than Pitavastatin in reversed-phase systems due to its lower polarity [1] [5].
Table 4: Structural Comparison of Defluoro Pitavastatin Calcium Salt and Pitavastatin Calcium Salt
Characteristic | Defluoro Pitavastatin Calcium Salt | Pitavastatin Calcium Salt |
---|---|---|
Quinoline Aromatic Group | Phenyl | 4-Fluorophenyl |
Free Acid Formula | C₂₅H₂₅NO₄ | C₂₅H₂₃FNO₄ |
Free Acid MW (g/mol) | 403.47 | 421.46 |
Calcium Salt Formula | 2(C₂₅H₂₄NO₄)·Ca | 2(C₂₅H₂₃FNO₄)·Ca |
Calcium Salt MW (g/mol) | 844.99 | 880.92 |
Key CAS Numbers | 1258947-30-6 (salt); 847849-67-6 (acid) | 147526-32-7 (salt) |
Stereochemistry | (3R,5S,E) | (3R,5S,E) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1